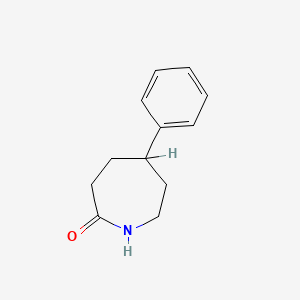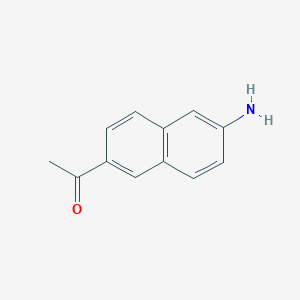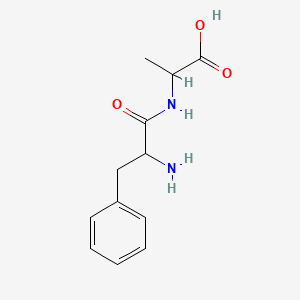
1-(2-Cloroethyl)-3-(piridin-4-il)urea
Descripción general
Descripción
1-(2-Chloroethyl)-3-(pyridin-4-yl)urea is an organic compound that features a urea moiety substituted with a 2-chloroethyl group and a pyridin-4-yl group
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(pyridin-4-yl)urea has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties, making it valuable in the development of sensors and electronic devices.
Biological Studies: The compound serves as a tool in biochemical research to study enzyme interactions and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea can be synthesized through a multi-step process involving the reaction of pyridin-4-ylamine with 2-chloroethyl isocyanate. The reaction typically occurs under controlled conditions, such as in an inert atmosphere and at a specific temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents to facilitate reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Substituted urea derivatives with various functional groups replacing the chlorine atom.
Oxidation: Oxidized urea derivatives with altered electronic properties.
Reduction: Reduced urea derivatives with modified chemical reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-(pyridin-2-yl)urea: Similar structure but with the pyridinyl group at the 2-position.
1-(2-Chloroethyl)-3-(pyridin-3-yl)urea: Similar structure but with the pyridinyl group at the 3-position.
1-(2-Bromoethyl)-3-(pyridin-4-yl)urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness: 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea is unique due to the specific positioning of the chloroethyl and pyridin-4-yl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-3-6-11-8(13)12-7-1-4-10-5-2-7/h1-2,4-5H,3,6H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFLVHLPLULRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211530 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62491-96-7 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062491967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62491-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1595827.png)








![Ethyl [(4-bromophenyl)amino]acetate](/img/structure/B1595838.png)




